molecular formula C24H24BNO6 B1279609 (S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid CAS No. 866114-96-7

(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid

Cat. No.: B1279609
CAS No.: 866114-96-7
M. Wt: 433.3 g/mol
InChI Key: MIMYRLDHXFTTII-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This boronic acid derivative features a complex structure with multiple functional groups:

  • Benzyloxy groups: Two benzyl ether moieties, one attached to a carbonyl-linked amino group.
  • Boronic acid core: A phenylboronic acid group, critical for Suzuki-Miyaura cross-coupling reactions.
  • Chiral center: The (S)-configuration at the amino-bearing carbon introduces stereochemical specificity, relevant for biological interactions or asymmetric synthesis.

The compound’s structure suggests applications in medicinal chemistry (e.g., protease inhibition via boronic acid motifs) and materials science (e.g., polymer synthesis via cross-coupling).

Properties

IUPAC Name

[4-[(2S)-3-oxo-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BNO6/c27-23(31-16-19-7-3-1-4-8-19)22(15-18-11-13-21(14-12-18)25(29)30)26-24(28)32-17-20-9-5-2-6-10-20/h1-14,22,29-30H,15-17H2,(H,26,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMYRLDHXFTTII-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470683
Record name Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866114-96-7
Record name Benzyl N-[(benzyloxy)carbonyl]-4-borono-L-phenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of boronic acids, such as the compound , are molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate). They form reversible covalent complexes with these molecules, which include sugars, amino acids, and hydroxamic acids.

Mode of Action

Boronic acids, including our compound, act as Lewis acids. Their unique feature is their ability to form reversible covalent complexes with their targets. At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair. This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair. This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital.

Result of Action

The result of the action of boronic acids depends on the specific targets and pathways they affect. For example, the compound bortezomib, which contains a boronic acid group, is used in chemotherapy. The boron atom in this molecule blocks certain proteasomes that would otherwise degrade proteins.

Action Environment

The action, efficacy, and stability of boronic acids can be influenced by environmental factors. For instance, the pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7. This means that the pH of the environment can influence the formation of these complexes and thus the action of the compound. Additionally, the boronic acid functional group is reputed to have low inherent toxicity, which is one of the reasons for the popularity of the Suzuki coupling in the development and synthesis of pharmaceutical agents.

Biochemical Analysis

Biochemical Properties

(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds. Additionally, it can interact with other biomolecules like sugars and amino acids, forming reversible complexes that can be utilized in molecular recognition and detection.

Biological Activity

(S)-(4-(3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26BNO5, with a molecular weight of approximately 419.31 g/mol. The compound features a boronic acid moiety, which is known for its ability to interact with various biomolecules, including proteins and enzymes.

Boronic acids are recognized for their role in biological systems, particularly in the inhibition of proteasomes and various enzymes. The specific interactions of this compound with target proteins can lead to altered cellular signaling pathways, which may contribute to its therapeutic effects.

Key Mechanisms:

  • Proteasome Inhibition : Boronic acids can inhibit the proteasome pathway, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Biological Activity

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Anticancer Activity

Recent research indicates that boronic acids exhibit significant anticancer properties. For instance, a study highlighted that compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.

CompoundIC50 (µM)Target
Compound A0.680GPR34
Compound B0.059ERK1/2 phosphorylation

These findings suggest that this compound may possess similar anticancer activity through its interactions with key signaling pathways.

Case Studies

  • GPR34 Antagonism : A related compound was identified as a GPR34 antagonist with promising results in reducing neuropathic pain in mouse models. This suggests that this compound could be explored for similar therapeutic applications.
  • Cytotoxicity Assessments : In vitro studies have shown that derivatives exhibit low cytotoxicity while maintaining high selectivity for cancer cells, indicating a favorable safety profile for potential therapeutic use.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of boronic acids generally includes moderate absorption and distribution characteristics. Toxicological assessments indicate that while some derivatives can exhibit irritant properties, they often show low systemic toxicity at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Positional or Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
(3-(Benzyloxy)phenyl)boronic acid 156682-54-1 C₁₃H₁₃BO₃ Meta-benzyloxy on phenyl ring 0.98
(4-(Benzyloxy)phenyl)boronic acid 146631-00-7 C₁₃H₁₃BO₃ Para-benzyloxy on phenyl ring 0.97
(2-(Benzyloxy)-5-fluorophenyl)boronic acid AS97743 C₁₃H₁₂BFO₃ Ortho-benzyloxy, para-fluoro substituent 0.93
(4-((Cyclopentylthio)methyl)phenyl)boronic acid 1350513-31-3 C₁₂H₁₇BO₂S Cyclopentylthio-methyl group instead of benzyloxy N/A

Key Observations :

  • Positional Isomerism : The para-substituted analog (CAS 146631-00-7) exhibits higher similarity (0.97) to the target compound than the meta-substituted analog (0.98) due to steric and electronic alignment .
  • Thioether vs. Ether : The cyclopentylthio analog (CAS 1350513-31-3) introduces sulfur, which may enhance metabolic stability but reduce polarity compared to benzyloxy groups .
Reactivity in Cross-Coupling
  • Electron-Deficient Analogs : Fluorine-substituted derivatives (e.g., AS97743) may exhibit slower coupling rates due to reduced electron density at the boron center .
  • Steric Effects : The target compound’s branched substituents could hinder access to the boron atom, requiring optimized catalytic conditions (e.g., Pd(PPh₃)₄ in THF/EtOH ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.